

# Technical Support Center: Burow's Solution Stability in Laboratory Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Otic Domeboro*

Cat. No.: *B1261238*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Burow's solution (Aluminum Acetate Topical Solution, USP) in a laboratory setting.

## Frequently Asked Questions (FAQs)

**Q1:** What is Burow's solution and why is its stability a concern?

**A1:** Burow's solution is a topical astringent containing aluminum acetate. Its therapeutic effectiveness is linked to the concentration of aluminum ions and the solution's pH.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Stability is a critical concern because aluminum acetate in an aqueous solution exists in a complex equilibrium between mono-, di-, and triacetate forms.[\[5\]](#)[\[6\]](#) This equilibrium is susceptible to shifts that can lead to the precipitation of basic aluminum salts, reducing the solution's potency and making it unsuitable for use.[\[7\]](#)

**Q2:** What are the common signs of instability in Burow's solution?

**A2:** The most common sign of instability is the formation of a white precipitate.[\[8\]](#) This precipitate typically consists of insoluble basic aluminum salts. Any cloudiness or deviation from a clear, colorless solution with a faint acetic acid odor should be considered an indication of degradation.[\[9\]](#)

**Q3:** What is the optimal pH for Burow's solution and how does it affect stability?

A3: The United States Pharmacopeia (USP) specifies a pH range of 3.6 to 4.4 for Aluminum Acetate Topical Solution.[\[10\]](#) Maintaining the solution within this acidic pH range is crucial for its stability. An increase in pH can promote the hydrolysis of aluminum acetate, leading to the formation of insoluble aluminum hydroxide and basic aluminum acetates.[\[11\]](#)

Q4: How should Burow's solution be stored to ensure its stability?

A4: To maximize stability, Burow's solution should be stored in tightly sealed containers to prevent evaporation of acetic acid and absorption of atmospheric carbon dioxide, which can alter the pH.[\[10\]](#) Studies have shown that storage at 4°C can maintain the solution's properties for up to 5 months.[\[12\]](#) It is also advisable to protect the solution from light.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Q5: Can Burow's solution be stabilized with additives?

A5: Yes, the USP allows for the addition of not more than 0.6% boric acid as a stabilizer.[\[10\]](#) [\[16\]](#) Boric acid acts as a buffering agent, helping to maintain the acidic pH and prevent the precipitation of basic aluminum salts.[\[7\]](#)

## Troubleshooting Guide

| Observed Issue                                                                   | Potential Cause                                                                                                                                                                                                      | Recommended Action                                                                                                                                                                                                                                                                           |
|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| White precipitate forms upon standing.                                           | The pH of the solution has increased, leading to the hydrolysis of aluminum acetate and the formation of insoluble basic aluminum salts. This can be due to the use of alkaline glassware or exposure to air.<br>[7] | Verify the pH of the solution. If it is outside the recommended range of 3.6-4.4, the solution should be discarded. Ensure the use of appropriate, non-alkaline containers for preparation and storage. Consider preparing a fresh solution with the addition of boric acid as a stabilizer. |
| Solution appears cloudy immediately after preparation.                           | Incomplete dissolution of starting materials or the use of impure water. If prepared by double decomposition, filtration may not have been adequate to remove the initial precipitate (e.g., calcium sulfate).[7]    | Ensure all components are fully dissolved before final dilution. Use purified water for all preparations. If using a method that generates a precipitate, ensure thorough filtration.                                                                                                        |
| Loss of potency over time, even without visible precipitate.                     | Gradual hydrolysis of aluminum acetate to less active forms, potentially due to improper storage conditions (e.g., elevated temperature).                                                                            | Review storage procedures. Store the solution in a cool, dark place in a tightly sealed container.[12] Perform a quantitative analysis to determine the current concentration of aluminum oxide and acetic acid.                                                                             |
| Variability in experimental results using different batches of Burow's solution. | Inconsistent preparation methods can lead to variations in the final concentration of aluminum acetate and pH.[8]                                                                                                    | Standardize the preparation protocol for Burow's solution. Ensure that all researchers are following the same validated procedure. It is advisable to use a preparation method that is well-documented, such as the one outlined in the USP.                                                 |

## Experimental Protocols

### Protocol 1: Preparation of Aluminum Acetate Topical Solution (Burow's Solution) - USP Method

This protocol is adapted from the United States Pharmacopeia for the preparation of a stable Burow's solution.

#### Materials:

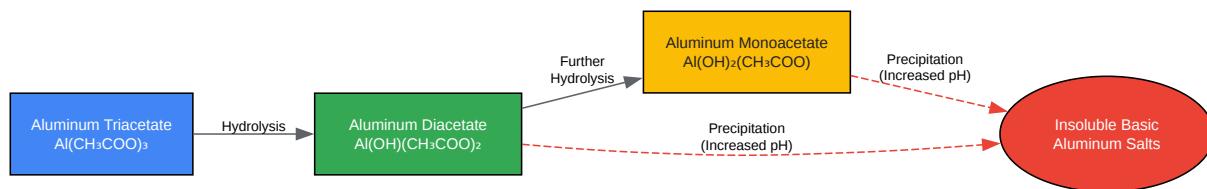
- Aluminum Subacetate Topical Solution: 545 mL
- Glacial Acetic Acid: 15 mL
- Purified Water
- Filter paper

#### Procedure:

- To 545 mL of Aluminum Subacetate Topical Solution, add 15 mL of Glacial Acetic Acid.
- Add a sufficient quantity of purified water to make a total volume of 1000 mL.
- Mix the solution thoroughly.
- If necessary, filter the solution to ensure it is clear.
- Dispense only the clear solution into a tight container for storage.[10][16]

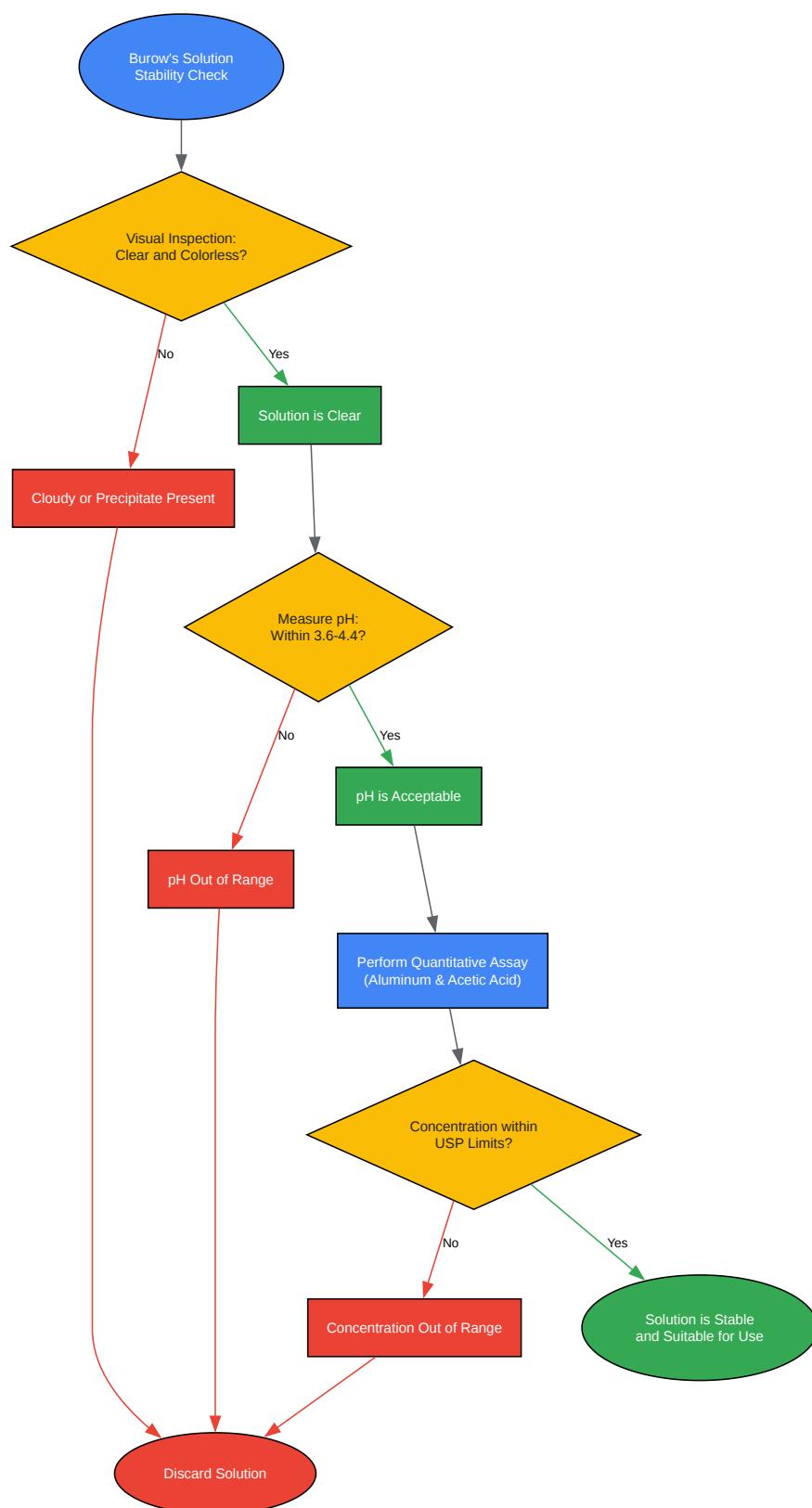
### Protocol 2: Stability-Indicating Assay for Burow's Solution

This protocol describes the quantitative analysis of Burow's solution to assess its stability over time by measuring the concentration of aluminum oxide and acetic acid.


#### Part A: Assay for Aluminum Oxide (Complexometric Titration)

- Sample Preparation: Pipette 25 mL of the Burow's solution into a 250-mL volumetric flask. Add 5 mL of hydrochloric acid and dilute with purified water to the mark. Mix well.
- Titration Preparation: Pipette 25 mL of the diluted sample into a 250-mL beaker. Add 25.0 mL of 0.05 M Eddate Disodium (EDTA) and 20 mL of acetic acid-ammonium acetate buffer.
- Heating: Heat the solution to near boiling for 5 minutes.
- Cooling and Titration: Cool the solution and add 50 mL of alcohol and 2 mL of dithizone indicator.
- Back-Titration: Titrate the excess EDTA with 0.05 M zinc sulfate until the solution turns a bright rose-pink.
- Calculation: Perform a blank determination and calculate the amount of aluminum oxide. Each mL of 0.05 M EDTA is equivalent to 2.549 mg of  $\text{Al}_2\text{O}_3$ .[\[16\]](#)

#### Part B: Assay for Acetic Acid (Distillation and Titration)


- Sample Preparation: Pipette 20 mL of Burow's solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of purified water.
- Distillation: Connect the flask to a condenser. The delivery tube should be submerged in a receiving flask containing 50.0 mL of 0.5 N sodium hydroxide. Distill approximately 160 mL.
- Second Distillation: Allow the distilling flask to cool, add 50 mL of water, and continue to distill an additional 40-45 mL into the same receiving flask.
- Titration: Add phenolphthalein indicator to the distillate and titrate the excess sodium hydroxide with 0.5 N sulfuric acid.
- Calculation: Each mL of 0.5 N sodium hydroxide consumed is equivalent to 30.03 mg of acetic acid ( $\text{C}_2\text{H}_4\text{O}_2$ ).[\[16\]](#)

## Visualizations



[Click to download full resolution via product page](#)

Caption: Chemical equilibrium and precipitation pathway in Burow's solution.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for assessing Burow's solution stability.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [brainly.com](http://brainly.com) [brainly.com]
- 2. Aluminum acetate solution | Drug Information, Uses, Side Effects, Chemistry | [PharmaCompass.com](http://PharmaCompass.com) [pharmacocompass.com]
- 3. [drugs.com](http://drugs.com) [drugs.com]
- 4. Aluminum Acetate Topical Solution (Domeboro, Bluboro, Burow's Solution) [oacapps.med.jhmi.edu]
- 5. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 6. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 7. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 8. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aluminum Acetate Solution [drugfuture.com]
- 10. Aluminum Acetate Topical Solution [drugfuture.com]
- 11. Sciencemadness Discussion Board - Al acetate from Al metal and acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [database.ich.org](http://database.ich.org) [database.ich.org]
- 14. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [trungtamthuoc.com](http://trungtamthuoc.com) [trungtamthuoc.com]

- To cite this document: BenchChem. [Technical Support Center: Burow's Solution Stability in Laboratory Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261238#burow-s-solution-stability-issues-in-laboratory-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)